2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol
Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring structure with a thiol group at the 5-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,2-dimethyl-2,3-dihydrobenzofuran as a starting material, which undergoes thiolation at the 5-position. The reaction conditions often involve the use of thiolating agents such as thiourea or hydrogen sulfide in the presence of catalysts like silver(I) complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can modulate enzymatic activities, signaling pathways, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in fields requiring specific thiol-based interactions .
Biological Activity
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is an organic compound that belongs to the benzofuran family. This compound is characterized by a unique structure featuring a thiol group at the 5-position and two methyl groups at the 2-position. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the thiol group (–SH) is significant as it contributes to the compound's reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-5-thiol |
Molecular Formula | C10H12OS |
Molecular Weight | 180.27 g/mol |
Melting Point | Not specified |
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes due to the thiol group forming disulfide bonds with proteins in microbial cells.
Antioxidant Properties
The antioxidant activity of this compound has also been explored. The thiol group can donate electrons and scavenge free radicals, thereby reducing oxidative stress in biological systems. This property may contribute to its potential therapeutic effects in preventing oxidative damage associated with various diseases .
Potential Therapeutic Applications
Research suggests that this compound may have therapeutic implications in treating conditions such as cancer and neurodegenerative diseases. Its ability to modulate cellular signaling pathways through thiol interactions positions it as a candidate for further drug development .
The biological activity of this compound is primarily attributed to its thiol group. This functional group allows for:
- Covalent bonding with target biomolecules.
- Modulation of enzymatic activities , influencing metabolic pathways.
- Interaction with signaling molecules , which can alter cellular responses.
Case Studies
Several studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical applications.
- Antioxidant Activity : In vitro assays showed that this compound effectively scavenged DPPH radicals and reduced oxidative stress markers in human cell lines. These findings suggest its potential use as an antioxidant supplement in therapeutic formulations .
- Neuroprotective Effects : Preliminary research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its relevance in neurodegenerative disease models .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |
---|---|---|---|
2,2-Dimethyl-2,3-dihydrobenzofuran | Moderate | Low | Lacks thiol group |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol | Low | Moderate | Hydroxyl group instead of thiol |
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-10(2)6-7-5-8(12)3-4-9(7)11-10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLATURXVNARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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